Dibenzo[a,f]perylene
Dibenzo[a,f]perylene
Brand Name:
Vulcanchem
CAS No.:
191-29-7
VCID:
VC21002869
InChI:
InChI=1S/C28H16/c1-3-11-21-18(7-1)15-20-16-19-8-2-4-12-22(19)28-24-14-6-10-17-9-5-13-23(25(17)24)27(21)26(20)28/h1-16H
SMILES:
C1=CC=C2C(=C1)C=C3C=C4C=CC=CC4=C5C3=C2C6=CC=CC7=C6C5=CC=C7
Molecular Formula:
C28H16
Molecular Weight:
352.4 g/mol
Dibenzo[a,f]perylene
CAS No.: 191-29-7
Cat. No.: VC21002869
Molecular Formula: C28H16
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 191-29-7 |
|---|---|
| Molecular Formula | C28H16 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | heptacyclo[15.9.1.118,22.02,7.09,27.011,16.026,28]octacosa-1,3,5,7,9,11,13,15,17(27),18,20,22(28),23,25-tetradecaene |
| Standard InChI | InChI=1S/C28H16/c1-3-11-21-18(7-1)15-20-16-19-8-2-4-12-22(19)28-24-14-6-10-17-9-5-13-23(25(17)24)27(21)26(20)28/h1-16H |
| Standard InChI Key | LUNAYPYLUWMUNY-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C3C=C4C=CC=CC4=C5C3=C2C6=CC=CC7=C6C5=CC=C7 |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=C4C=CC=CC4=C5C3=C2C6=CC=CC7=C6C5=CC=C7 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator